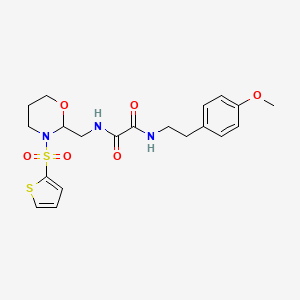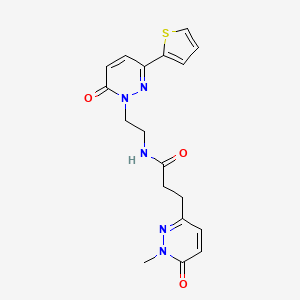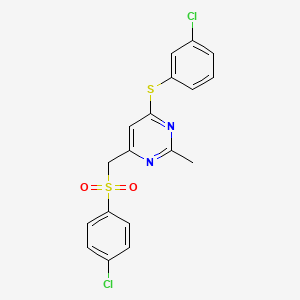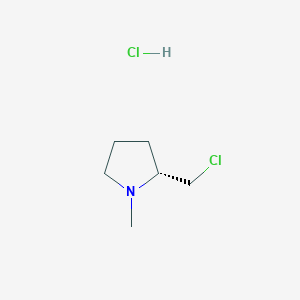
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is a chemical compound with the CAS Number: 1784620-11-6 . It has a molecular weight of 269.39 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is a powder that is stored at 4°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Chemical Synthesis and Structural Elucidation : The synthesis of Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate-related compounds often involves condensation reactions, with detailed characterization performed using techniques such as LCMS, NMR (1H, 13C), IR, and X-ray diffraction analysis. These studies provide insight into the molecular structure and potential for further chemical modifications (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Certain derivatives have been screened for in vitro antibacterial and anthelmintic activities, showing moderate effectiveness against specific pathogens and parasites. This suggests potential applications in developing treatments for infections and parasitic diseases (Sanjeevarayappa et al., 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : X-ray diffraction studies of related compounds reveal intricate details about molecular conformation, crystal packing, and intermolecular interactions. These findings are crucial for understanding the compound's chemical behavior and for designing molecules with desired physical and chemical properties (Kulkarni et al., 2016).
Potential Therapeutic Applications
- Neuroprotective Properties : Research into the derivatives of Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate has explored their neuroprotective potential, indicating possible applications in treating neurodegenerative diseases. The studies focus on the synthesis of new compounds that can offer multi-target therapeutic approaches, such as inhibiting acetylcholinesterase activity and providing antioxidant properties, which are relevant for diseases like Alzheimer's (Lecanu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSANNSCSHVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)



![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)
![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)
![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)
![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)


![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)